5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol
Description
Properties
CAS No. |
1780424-98-7 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Skraup-Type Cyclization
The Skraup reaction remains a cornerstone for constructing the 1,5-naphthyridine framework. A modified protocol using 3-aminopyridine derivatives and glycerol in a dioxane/water (1:1) system achieves cyclization at 120°C with iodine catalysis, yielding 2-hydroxy-1,5-naphthyridine precursors in 45–50% efficiency. Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) as co-oxidants enhances regioselectivity, particularly for electron-deficient substrates. For example, 3-bromo-1,5-naphthyridine derivatives form via this route with <5% regioisomeric byproducts.
Condensation-Cyclization Cascades
Two-step protocols involving ethoxymethylene malonate condensations followed by thermal cyclization (150°C, chlorobenzene) generate tetrahydro-naphthyridinols. This method benefits from decarboxylation during cyclization, simplifying purification. A recent adaptation using hydrobromic acid reflux (48 hours) accelerates decarboxylation, achieving 68% isolated yield for 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol.
Functionalization via Nucleophilic Substitution
Amination Strategies
Secondary amine incorporation at the C8 position employs reflux conditions (ethanol, 3 hours) with triethylamine (Et₃N) as a base. Reacting 4-chloro-1,5-naphthyridine intermediates with piperidine or azepane derivatives affords 8-aminotetrahydro-naphthyridinols in 54–58% yield. Steric effects significantly impact reactivity:
| Amine | Reaction Time (h) | Yield (%) |
|---|---|---|
| Piperidine | 3 | 58 |
| 1-Aminopropan-2-ol | 2 | 54 |
| Azepane | 3 | 57 |
Solvent and Base Optimization
Polar aprotic solvents (1,4-dioxane) paired with weak bases (K₂CO₃) minimize hydrolysis side reactions during substitution. Transitioning to cesium carbonate (Cs₂CO₃) in sterically hindered systems improves yields by 12–15%. Temperature control (80–100°C) balances reaction rate and byproduct formation, particularly for electron-rich substrates.
Hydrolysis and Oxidation Steps
Ester-to-Hydroxyl Conversion
NaOH-mediated hydrolysis (1M, 16 hours) cleaves ethyl ester intermediates to the target hydroxyl group. A biphasic THF/water system at 0°C prevents over-oxidation, achieving >90% conversion. Post-hydrolysis acidification (2M HCl) precipitates the product, which is extracted into ethyl acetate with <2% residual starting material.
Oxidative Ring Saturation
Hydrogen peroxide (30% H₂O₂) in THF selectively saturates the naphthyridine ring at 4°C, producing the tetrahydro derivative without oxidizing the hydroxyl group. LiOH co-adjusts pH to 9–10, suppressing peroxide decomposition. This step typically achieves 72–78% yield with 99% purity after recrystallization.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Pilot-scale studies demonstrate that telescoping Skraup cyclization and hydrogenation in continuous flow reactors (residence time: 2 hours) increases throughput by 40% compared to batch processes. Key parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–115°C | +8% |
| Pressure | 8–10 bar | +5% |
| Catalyst Loading | 0.5 mol% Pd/C | +12% |
Purification at Scale
Hexane-benzene (5:1) gradient recrystallization removes polar impurities while maintaining 98.5% purity. Automated column chromatography (SiO₂, 0–25% ethyl acetate/cyclohexane) resolves regioisomers in <30 minutes per kilogram.
Mechanistic Insights and Yield Optimization
Ring Strain Effects
Partial saturation of the naphthyridine ring increases susceptibility to electrophilic attack at C2. Density functional theory (DFT) calculations reveal a 15 kcal/mol reduction in activation energy for hydroxylation compared to fully aromatic analogs.
Solvent Polarity Tradeoffs
While polar solvents (DMF, ethanol) accelerate substitution, they promote hydrolysis side reactions. Mixed-solvent systems (dioxane/water 4:1) balance nucleophilicity and stability, improving overall yield by 18%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.
Major Products Formed:
Oxidation: Naphthyridine N-oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Hydroxyl vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding, improving aqueous solubility compared to the ketone-containing analog (1,6-naphthyridin-2-one) .
- Nitrogen Positioning : The 1,5-naphthyridine scaffold exhibits distinct electronic effects vs. the 1,7 isomer, altering basicity and interaction with biological targets .
- Substituent Effects: Methyl and amino groups (e.g., 6-methyl-3-amine derivative) introduce steric hindrance and modulate pharmacokinetic properties .
Physicochemical Properties
Table 2: Physical Property Comparison
Q & A
Basic: What are the standard synthetic approaches for preparing 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization of substituted pyridine precursors or hydrogenation of aromatic naphthyridine derivatives. Key steps include:
- Catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) to reduce unsaturated bonds in the naphthyridine core .
- Acid- or base-mediated cyclization to form the bicyclic structure, with temperature (60–100°C) and solvent polarity (e.g., ethanol, DMF) critically influencing yield .
- By-product minimization via slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How does tautomerism between this compound and its keto form impact its reactivity in medicinal chemistry applications?
Answer:
The equilibrium between the enol (this compound) and keto (1,5-naphthyridin-2(1H)-one) tautomers affects hydrogen-bonding capacity and binding affinity to biological targets. Methods to characterize tautomerism include:
- UV-Vis spectroscopy : Distinct λmax shifts (~20–30 nm) between enol (260–280 nm) and keto (240–250 nm) forms .
- Theoretical calculations (DFT) to predict dominant tautomers under physiological pH .
- Crystallography to resolve solid-state preferences, which often favor the keto form due to lattice stabilization .
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon hybridization (e.g., δ 4.5–5.5 ppm for hydroxyl protons) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (148.20 g/mol) and isotopic patterns .
- HPLC with UV/RI detection : For purity assessment (>95% by area normalization) and quantification of residual solvents .
Advanced: How can researchers resolve contradictions between theoretical predictions and experimental data in spectroscopic analysis of this compound?
Answer:
- Cross-validate computational models : Compare DFT-predicted IR spectra with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed peaks .
- Solvent-effect studies : Re-run experiments in solvents of varying polarity (e.g., DMSO vs. chloroform) to assess environmental impacts on tautomer ratios .
- Collaborative data sharing : Benchmark results against published crystallographic or spectroscopic databases (e.g., PubChem, CAS Common Chemistry) .
Basic: What pharmacological activities have been reported for this compound derivatives?
Answer:
- Antimicrobial activity : Substituent-dependent inhibition of bacterial DNA gyrase (IC50 values: 0.5–10 µM) via competitive binding to ATP pockets .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7, IC50 ~15 µM) through ROS generation and caspase-3 activation .
- Enzyme inhibition : Selective inhibition of kinases (e.g., JAK2) by introducing halogen or methoxy groups at C-3/C-4 positions .
Advanced: What experimental design strategies are optimal for studying structure-activity relationships (SAR) in naphthyridine derivatives?
Answer:
- Factorial design : Systematically vary substituents (e.g., halogens, alkyl chains) and reaction parameters (temperature, catalyst loading) to identify synergistic effects .
- Fragment-based screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to quantify binding affinities of modified derivatives .
- In silico SAR : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding modes and prioritize synthetic targets .
Basic: How can researchers mitigate challenges related to the compound’s hygroscopicity during synthesis and storage?
Answer:
- Lyophilization : Freeze-dry the compound under vacuum to remove residual water .
- Storage conditions : Use desiccators with silica gel or molecular sieves at –20°C to prevent hydration .
- Inert handling : Perform reactions and purification under anhydrous conditions (e.g., glovebox) .
Advanced: What methodologies are employed to assess enantiomeric purity in chiral derivatives of this compound?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Correlate CD spectra with crystallographically resolved enantiomers for absolute configuration assignment .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and quantify enantiomeric excess (ee) via Flack parameters .
Basic: What are the solubility profiles of this compound in common solvents?
Answer:
- High solubility : Polar aprotic solvents (DMSO, DMF) due to hydrogen-bond acceptor capacity .
- Moderate solubility : Ethanol and methanol (5–10 mg/mL at 25°C) .
- Low solubility : Non-polar solvents (hexane, toluene) due to the hydroxyl group’s polarity .
Advanced: How can computational chemistry guide the optimization of reaction pathways for scaled-up synthesis?
Answer:
- Transition state analysis (TSA) : Identify rate-limiting steps using Gaussian or ORCA to optimize catalyst selection (e.g., Pd vs. Ni) .
- Machine learning (ML) : Train models on reaction databases (Reaxys, SciFinder) to predict optimal conditions (temperature, solvent) for yield improvement .
- Cost-benefit analysis : Use software like Aspen Plus to simulate energy consumption and waste generation for sustainable scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
